

NMR characterization of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

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Compound of Interest

Compound Name:	1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid
Cat. No.:	B1444404

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An In-Depth Guide to the NMR Spectroscopic Characterization of **1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid**

Introduction: The Structural Significance of a Versatile Building Block

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its rigid cyclopropane scaffold, combined with the electronically distinct chloropyridine ring and a reactive carboxylic acid handle, makes it a valuable synthon for constructing complex molecular architectures with tailored biological activities.^{[1][2]} Accurate and unambiguous structural verification is a critical prerequisite for its use in drug discovery and development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the complete structural elucidation of such small organic molecules.^[3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the multi-dimensional NMR characterization of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating approach to structural confirmation. This guide details the necessary protocols from sample preparation to advanced 2D NMR data interpretation, providing a robust framework for confident characterization.

Part 1: Foundational Protocols - From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logical data acquisition strategy.

Protocol 1: NMR Sample Preparation

The goal of this protocol is to create a homogeneous, particulate-free solution at an optimal concentration for a suite of NMR experiments.

Materials:

- **1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid** (5-25 mg)
- Deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6), ~0.7 mL
- High-quality 5 mm NMR tubes and caps
- Glass Pasteur pipette and a small plug of glass wool
- Small vial for dissolution

Step-by-Step Methodology:

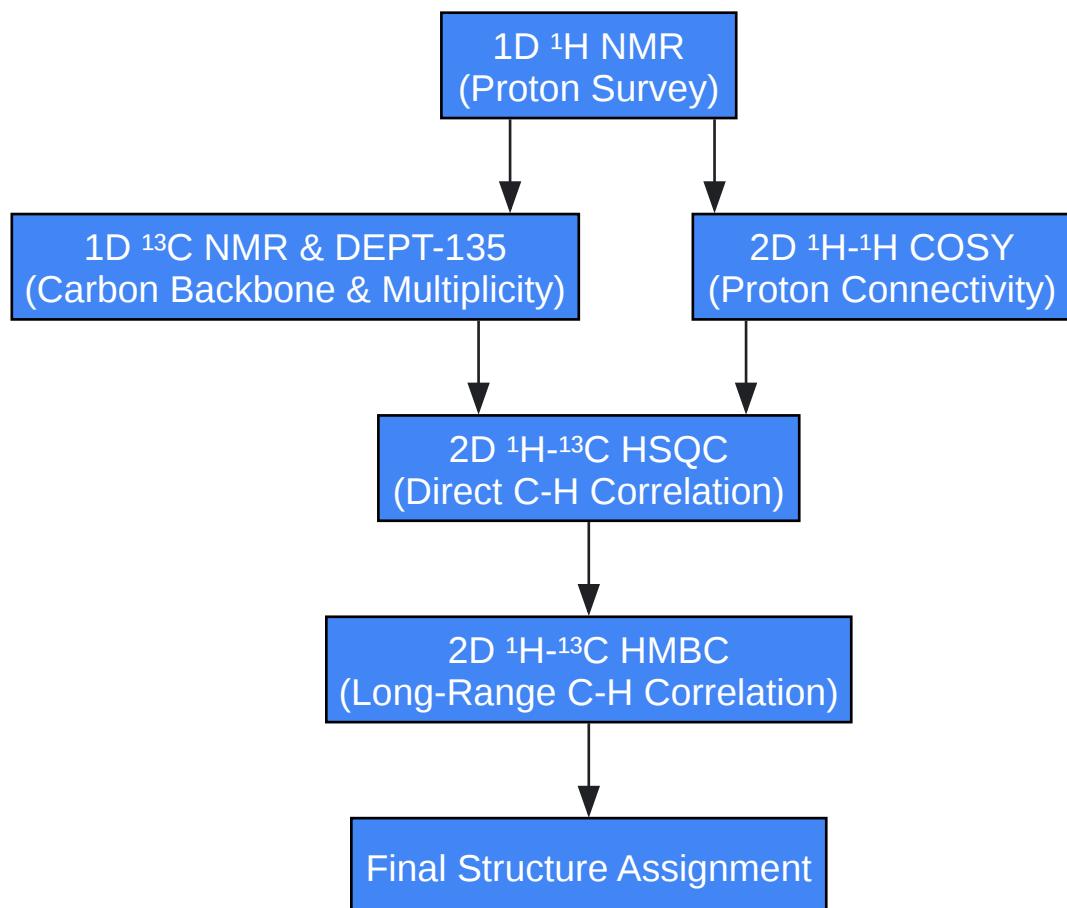
- Mass Measurement: Accurately weigh 5-10 mg of the compound for ¹H and 2D NMR experiments, or 15-25 mg for optimal ¹³C NMR signal-to-noise, into a small, clean vial.[4][5]
- Solvent Selection & Dissolution:
 - Causality: The choice of solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is highly recommended for this compound as its polarity aids in dissolving the carboxylic acid, and its hydrogen-bond accepting nature slows the exchange of the acidic proton, allowing for its observation in the ¹H NMR spectrum. Chloroform-d (CDCl3) is an alternative but may lead to broader signals for the COOH proton, or its complete disappearance due to rapid exchange.

- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7] Gently vortex or swirl the vial to ensure the sample dissolves completely.
- **Filtration and Transfer:** Solid particles in an NMR sample severely degrade spectral quality by distorting magnetic field homogeneity.[5]
 - Place a small, tight plug of glass wool into a Pasteur pipette.
 - Filter the sample solution through the pipette directly into a clean, unscratched 5 mm NMR tube. This removes any suspended microparticulates.
- **Capping and Labeling:** Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the compound identifier.

Protocol 2: A Strategic Workflow for NMR Data Acquisition

A hierarchical approach to data acquisition ensures that each experiment builds upon the information provided by the last, leading to an efficient and complete structural assignment.

Experimental Workflow for Structural Elucidation



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Caption: A logical workflow for NMR data acquisition and analysis.

Recommended Experiments:

- **1D ^1H NMR:** The essential starting point. It provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).
- **1D $^{13}\text{C}\{^1\text{H}\}$ NMR:** A proton-decoupled experiment that reveals all unique carbon environments in the molecule.
- **DEPT-135 (Distortionless Enhancement by Polarization Transfer):** This experiment is invaluable for determining carbon multiplicity. It differentiates carbons with an odd number of attached protons (CH , CH_3) which appear as positive peaks, from those with an even number (CH_2) which appear as negative peaks. Quaternary carbons are not observed.^[8]

- 2D ^1H - ^1H COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are spin-spin coupled, typically through two or three bonds.[9] It is fundamental for identifying connected proton networks, such as those in the pyridine and cyclopropane rings.
- 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): An exceptionally sensitive experiment that correlates each proton with the carbon atom to which it is directly attached (one-bond ^1JCH coupling).[10][11] This provides unambiguous C-H connections.
- 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons over two to three bonds (^2JCH and ^3JCH), and sometimes four bonds in conjugated systems.[12][13] It is essential for connecting fragments separated by quaternary carbons and for assigning the non-protonated carbons.

Part 2: Data Interpretation and Structural Assignment

The following section outlines the process of interpreting the NMR data, using expected chemical shifts and correlations to build the final structure.

Predicted NMR Data Summary

The table below presents a set of predicted, realistic NMR data for **1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid**, assuming DMSO-d6 as the solvent. This data will serve as the basis for our step-by-step analysis.

Atom Label	Predicted ¹ H Shift (ppm), Multiplicity, J (Hz)	Predicted ¹³ C Shift (ppm)	DEPT-135	Key HMBC Correlations (from ¹ H)
H2	8.55, d, J=2.5	C2: 150.5	CH	C4, C6, C7
H4	7.95, dd, J=8.5, 2.5	C4: 140.0	CH	C2, C5, C6, C7
H5	7.60, d, J=8.5	C5: 125.0	CH	C3, C4
H8/H8'	1.55, m	C8: 15.0	CH ₂	C7, C9, C10
H9/H9'	1.25, m	C9: 15.0	CH ₂	C7, C8, C10
COOH	12.5, br s	C10: 174.0	Quat. C	-
C3	-	134.0	Quat. C	-
C6	-	152.0	Quat. C	-
C7	-	25.0	Quat. C	-

(Note: The cyclopropane protons H8/H8' and H9/H9' are diastereotopic and will exhibit complex second-order coupling, appearing as multiplets.)

Step-by-Step Elucidation Strategy

- ¹H NMR Analysis - The Initial Survey:

- Three signals are observed in the aromatic region (~7.5-8.6 ppm). Their integration (1H each) and splitting patterns (d, dd, d) are characteristic of a 1,2,4-trisubstituted benzene-like system, consistent with the 3-substituted 6-chloropyridine ring.
- Two complex multiplets are seen in the aliphatic region (~1.2-1.6 ppm), each integrating to 2H. This pattern is indicative of the four diastereotopic protons on the cyclopropane ring.
- A very downfield, broad singlet at ~12.5 ppm is characteristic of a carboxylic acid proton.

- ¹³C and DEPT-135 Analysis - The Carbon Skeleton:

- The ^{13}C spectrum shows nine distinct signals, matching the nine unique carbons in the structure.
- DEPT-135 confirms three CH carbons (in the aromatic region) and two CH_2 carbons (in the aliphatic region).
- By subtraction, the remaining four signals in the ^{13}C spectrum must be quaternary carbons: C3, C6 (pyridine ring), C7 (cyclopropane), and C10 (carbonyl).[8]
- COSY Analysis - Mapping ^1H - ^1H Connectivity:

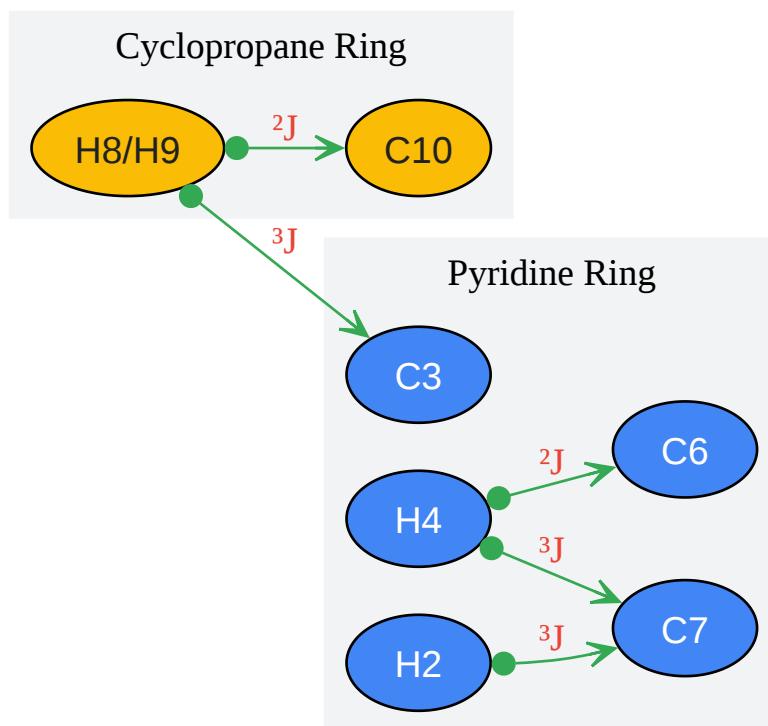
^1H - ^1H COSY Correlation Network

Caption: COSY correlations confirm proton spin systems.

- HSQC Analysis - Direct C-H Assignment:

- This experiment provides a direct link between the proton and carbon data. For example, the proton at 8.55 ppm correlates to the carbon at 150.5 ppm, definitively assigning these signals to H2 and C2, respectively.
- All protonated carbons (C2, C4, C5, C8, C9) are unambiguously assigned by matching their attached proton shifts from the ^1H spectrum.[8][10]
- HMBC Analysis - Assembling the Final Structure:
- The HMBC experiment is the final, critical step that connects the individual spin systems and assigns the quaternary carbons.[13][14]

Key HMBC Correlations for Structural Assembly



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Caption: HMBC correlations bridge the molecular fragments.

By systematically applying this suite of NMR experiments and interpretation strategies, the complete and unambiguous chemical structure of **1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid** can be confidently determined. This self-validating system, where data from multiple experiments must converge on a single structural solution, embodies the principles of scientific integrity required in modern chemical research.

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